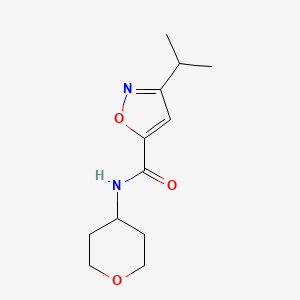![molecular formula C18H20N2O2S B5505409 N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry. Its synthesis, structure, and properties are of interest for scientific research and development.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of related benzamide derivatives and their complexes has been explored, demonstrating intricate reaction mechanisms and conditions (Adhami et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques like X-ray crystallography, as seen in studies of similar compounds. This allows for precise determination of bond lengths, angles, and overall molecular geometry (Fernandes et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives often undergo various chemical reactions, leading to the formation of complex structures. For instance, Bischler-Napieralski reaction has been used to synthesize specific pyrrole derivatives from benzamides (Browne et al., 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and melting point, can be influenced by the nature of the substituents on the benzamide ring. These properties are crucial for determining the compound's suitability in various applications.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other molecules are key to understanding the compound's potential uses. For example, the synthesis and characterization of various benzamide derivatives provide insights into their potential biological applications and interactions with biological molecules (Saeed et al., 2015).
Applications De Recherche Scientifique
Herbicidal Activity
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide exhibits herbicidal properties. A study by Viste, Cirovetti, and Horrom (1970) on a similar compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, revealed its effectiveness against annual and perennial grasses. This compound shows potential for agricultural applications in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Heterocyclic Synthesis
The compound's derivatives are useful in synthesizing various heterocyclic compounds, as demonstrated by Bakhite, Radwan, and El-Dean (2000). They synthesized novel pyridothienopyrimidines, pyridothienopyrimidothiazines, and other related compounds, indicating its utility in creating diverse heterocyclic structures (Bakhite, Radwan, & El-Dean, 2000).
Bulk Heterojunction Solar Cells
In the field of renewable energy, Chu et al. (2011) researched the impact of morphology control in polycarbazole-based bulk heterojunction solar cells. The study involved the use of compounds like N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide to improve the domain structure and hole mobility in solar cells, enhancing their photovoltaic performance (Chu et al., 2011).
Antimicrobial Studies
Tayade, R. Shekar, and Rahim Shekar (2012) synthesized 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, demonstrating its relevance in pharmaceutical and medicinal chemistry for antimicrobial applications (Tayade, R. Shekar, & Rahim Shekar, 2012).
Antiinflammatory Agents
A study on substituted benzamides as non-acidic antiinflammatory drugs, including derivatives of N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide, was conducted by Parate, Chaturvedi, and Kant (2005). They applied 3D-quantitative structure-activity relationship analysis, indicating its potential as an antiinflammatory agent (Parate, Chaturvedi, & Kant, 2005).
Nanostructured Polymer Synthesis
Mallakpour and Soltanian (2011) utilized similar compounds in the synthesis of novel chiral nanostructured poly(esterimide)s. These polymers, containing amino acids and specific linkages, exhibit thermal stability and solubility, suitable for advanced material applications (Mallakpour & Soltanian, 2011).
Propriétés
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-13(2)23-17(15(12)18(22)20-10-6-7-11-20)19-16(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKBBDKOPGEUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N2CCCC2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)
![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)


![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)